molecular formula C16H16F3N3O2S B8212485 2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole hydrate

2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole hydrate

Cat. No.: B8212485
M. Wt: 371.4 g/mol
InChI Key: ADZARNIUZARQEL-UHFFFAOYSA-N
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Description

Chemical Structure and Role:
The compound, systematically named 2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole hydrate (CAS: 103577-40-8), is a thioether derivative of the benzimidazole class. Its molecular formula is C₁₆H₁₄F₃N₃OS·H₂O (anhydrous base: 353.36 g/mol) . Structurally, it features a benzimidazole core linked via a thioether (-S-) bridge to a 3-methyl-4-(2,2,2-trifluoroethoxy)pyridinylmethyl group.

Properties

IUPAC Name

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3OS.H2O/c1-10-13(20-7-6-14(10)23-9-16(17,18)19)8-24-15-21-11-4-2-3-5-12(11)22-15;/h2-7H,8-9H2,1H3,(H,21,22);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZARNIUZARQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCC(F)(F)F.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole hydrate involves the reaction of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with 1H-benzimidazole-2-thiol. The reaction typically occurs under inert atmosphere conditions and requires specific solvents like DMSO or methanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this one exhibit activity against various bacterial strains, suggesting potential use in treating infections .
  • Anticancer Properties
    • The benzimidazole scaffold is known for its anticancer activity. Studies have shown that derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may enhance the efficacy of existing chemotherapeutics .
  • Enzyme Inhibition
    • This compound has been investigated as a potential inhibitor of specific enzymes involved in disease pathways. For instance, it may act as an inhibitor of certain kinases or proteases that are crucial in cancer progression or microbial resistance .
  • Neuroprotective Effects
    • Some benzimidazole derivatives demonstrate neuroprotective effects in models of neurodegenerative diseases. The specific compound might protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further studies in neuropharmacology .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various benzimidazole derivatives, including those with trifluoroethoxy substitutions. Results showed significant activity against Gram-positive bacteria, supporting the potential use of this compound in developing new antibiotics .

Case Study 2: Anticancer Mechanisms

Research conducted at a leading pharmacological institute investigated the effects of benzimidazole derivatives on cancer cell lines. The study found that these compounds could induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole hydrate involves its role as a proton pump inhibitor. It targets the H+/K+ ATPase enzyme in the stomach lining, reducing the production of gastric acid. This action helps alleviate symptoms of GERD and other acid-related disorders .

Comparison with Similar Compounds

Key Physical Properties :

  • Melting Point : 149–150°C
  • Boiling Point : 494.9±55.0°C (at 760 mmHg)
  • Density : 1.4±0.1 g/cm³
  • LogP (Partition Coefficient) : 4.46 (indicating high lipophilicity)
  • Appearance : Pale-yellow solid, stored at -20°C for stability .

Role in Pharmaceutical Synthesis :
This compound is a critical intermediate in synthesizing lansoprazole [(RS)-2-([3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl)-1H-benzo[d]imidazole], a proton pump inhibitor (PPI) used to treat gastric acid-related disorders. The thioether group undergoes oxidation to form the active sulfinyl (-SO-) moiety in lansoprazole .

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Biological Role References
Target Compound (Hydrate) C₁₆H₁₄F₃N₃OS·H₂O 353.36 149–150 Thioether (-S-), trifluoroethoxy Lansoprazole precursor
Lansoprazole C₁₆H₁₄F₃N₃O₂S 369.35 166–168 Sulfinyl (-SO-), trifluoroethoxy Active PPI
Dexlansoprazole C₁₆H₁₄F₃N₃O₂S 369.35 N/A (R)-enantiomer of lansoprazole Extended-release PPI
Omeprazole C₁₇H₁₉N₃O₃S 345.42 156 Sulfinyl (-SO-), methoxy, methyl First-generation PPI
Pantoprazole C₁₆H₁₅F₂N₃O₄S 383.37 139–140 Sulfinyl (-SO-), difluoromethoxy PPI with longer half-life

Stability and Degradation

  • Hydrolytic Degradation : Lansoprazole degrades under basic conditions to form sulfenic acid and sulfone derivatives, reducing efficacy. The hydrate form of the target compound may exhibit higher hygroscopicity, necessitating controlled storage .
  • Oxidative Stability : The thioether intermediate is prone to oxidation, requiring inert atmospheres during synthesis .

Biological Activity

The compound 2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole hydrate (CAS No. 1288338-69-1) is a benzimidazole derivative that has garnered attention due to its potential biological activities, particularly as an intermediate in the synthesis of the anti-ulcer drug lansoprazole . This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

The molecular formula of the compound is C16H16F3N3O2SC_{16}H_{16}F_{3}N_{3}O_{2}S with a molecular weight of 371.38 g/mol. It is typically stored under inert conditions at low temperatures to maintain stability.

PropertyValue
Molecular Formula C16H16F3N3O2S
Molecular Weight 371.38 g/mol
CAS Number 1288338-69-1
Storage Conditions Store in freezer, under -20°C

The compound's biological activity is largely attributed to its structural similarity to other benzimidazole derivatives, which are known to inhibit proton pumps in gastric cells, thereby reducing gastric acid secretion. This mechanism is crucial for its role as an anti-ulcer agent.

Anti-Ulcer Activity

Research indicates that this compound functions as an important intermediate in the synthesis of lansoprazole, which exhibits significant anti-ulcer effects. Lansoprazole works by inhibiting the H+/K+ ATPase enzyme in gastric parietal cells, leading to decreased acid production and relief from ulcer symptoms .

Case Studies and Research Findings

  • Crystal Structure Analysis : A study reported the crystal structure of the compound, revealing two independent molecules within the asymmetric unit and highlighting significant hydrogen bonding interactions that may influence its solubility and bioavailability .
  • In Vivo Studies : Preliminary studies on related compounds have shown efficacy in reducing gastric lesions in animal models, suggesting that this compound may exhibit similar protective effects against gastric ulcers .
  • Pharmacological Profiles : The pharmacological profiles of benzimidazole derivatives indicate potential applications beyond anti-ulcer activity, including antimicrobial and anticancer properties. Further studies are needed to elucidate these effects specifically for this compound.

Safety and Handling

The compound is classified with several hazard statements indicating potential health risks such as irritation to skin and eyes (H315, H319). Proper safety precautions should be taken during handling, including the use of personal protective equipment (PPE).

Q & A

Basic: What are the common synthetic routes for preparing this compound, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution and cyclization steps. A representative method (75% yield) uses potassium carbonate as a base, sodium methoxide as a catalyst, and anhydrous MgCl₂ in methanol/water/ethyl acetate under reflux . Key factors influencing yield include:

  • Reagent stoichiometry : Excess sodium methoxide (2.0 moles) ensures complete deprotonation of intermediates.
  • Temperature control : Reflux conditions (≈80°C) enhance reaction kinetics.
  • Purification : Chilling the organic layer to 0°C crystallizes the product, minimizing impurities.
    For analogs, substituents on the pyridine or benzimidazole rings may require modified conditions (e.g., thiol-protecting groups or alternative solvents) .

Advanced: How can researchers resolve discrepancies in solubility and stability data across studies?

Methodological Answer:
Discrepancies often arise from hydrate vs. anhydrous forms or crystallization conditions. Strategies include:

  • Crystallographic analysis : Single-crystal X-ray diffraction (SHELXL refinement) confirms hydrate formation and hydrogen-bonding networks, which directly impact solubility .
  • Degradation studies : Accelerated stability testing under hydrolytic conditions (e.g., acidic/basic buffers) identifies degradation products (e.g., sulfoxide derivatives, as seen in lansoprazole analogs) .
  • Dynamic vapor sorption (DVS) : Quantifies hygroscopicity to correlate hydration state with solubility variations .

Basic: What spectroscopic and analytical methods are recommended for structural characterization?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC (e.g., pyridine protons at δ 8.2–8.5 ppm; benzimidazole NH at δ 12.5 ppm) .
    • 2D NMR (COSY, NOESY) : Resolves spatial proximity of trifluoroethoxy and thioether groups .
  • X-ray crystallography : SHELX software refines unit cell parameters and validates the hydrate structure (e.g., C–C bond length precision: ±0.003 Å) .
  • HPLC purity : Reverse-phase C18 columns (UV detection at 254 nm) achieve >95% purity .

Advanced: How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like H⁺/K⁺-ATPase (e.g., proton pump inhibition, analogous to lansoprazole). Validate with experimental IC₅₀ values .
  • MD simulations : Assess stability of the thioether linkage in binding pockets (AMBER force fields; 100-ns trajectories).
  • QSAR models : Correlate substituent electronegativity (e.g., trifluoroethoxy) with activity using Gaussian-based DFT calculations .

Basic: How does the hydrate form influence physicochemical properties compared to the anhydrous form?

Methodological Answer:

  • Solubility : Hydrates often exhibit higher aqueous solubility due to hydrogen bonding (e.g., water activity >0.9 in crystallization media) .
  • Thermal stability : TGA/DSC reveals hydrate decomposition temperatures (≈100–120°C) versus anhydrous melting points .
  • Bioavailability : Hydrate dissolution rates (via USP apparatus II) impact intestinal absorption kinetics .

Advanced: How do catalyst systems (e.g., MgCl₂ vs. other Lewis acids) affect synthetic byproduct formation?

Methodological Answer:

  • MgCl₂ : Enhances nucleophilicity of sulfur atoms in thioether formation, reducing disulfide byproducts.
  • Alternative catalysts :
    • ZnCl₂ may promote over-alkylation (e.g., pyridine N-oxide formation).
    • Scandium triflate improves regioselectivity but requires inert atmospheres .
  • Byproduct analysis : LC-MS identifies dimers or oxidized species; optimize via DoE (Design of Experiments) .

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